Pyrrole-derivative1

Übersicht

Beschreibung

Pyrrole-derivative1 is a compound used for the research of diabetic disease . It is a derivative of pyrrole, a versatile heterocyclic moiety known for its wide range of pharmacological actions and high therapeutic value . Pyrrole is a fundamental building block for many biologically active molecules .

Synthesis Analysis

Pyrrole derivatives have been synthesized through various conventional and modern approaches . A two-step route has been developed to synthesize strongly absorbing and efficiently orange to deep red fluorescent, doubly B/N-doped, ladder-type pyrrolo[3,2-b]pyrroles . The reactions catalyzed by proline, copper oxides, and oxones have been shown to be the most effective synthetic route for pyrrole derivatives at mild reaction conditions and with excellent yields .Molecular Structure Analysis

Pyrrole derivatives have been studied by substituting the hydrogens in the β position of the pyrroles with various radicals . The study was carried out theoretically using ab initio and density functional theory (DFT) methods .Chemical Reactions Analysis

Pyrrole and its derivatives have been synthesized through various reactions . The Hantzsch pyrrole synthesis is one of the well-known methods .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can vary significantly based on their molecular structure . For instance, physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .Wissenschaftliche Forschungsanwendungen

Synthesis and Multicomponent Reactions

Pyrrole derivatives are central to many branches of science, including biology and materials science. The synthesis of these derivatives through multicomponent reactions is particularly noteworthy for its synthetic efficiency and environmental benefits (Estévez, Villacampa, & Menéndez, 2014). Further advancements in pyrrole synthesis methods, such as the Paal-Knorr, Huisgen, and Hantzsch methods, have broadened the scope of their applicability in various fields, including dyes, conducting polymers, and organic semiconductors (Xuan, 2020).

Biologically Active Compounds

Pyrrole derivatives are recognized for their antimicrobial, antiviral, antimalarial, antitubercular, anti-inflammatory, and enzyme inhibiting properties. They serve as scaffolds for developing drugs targeting these areas, particularly for treating multidrug-resistant (MDR) pathogens (Gholap, 2016).

Applications in Organic Electronics

Pyrrole derivatives like tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles show promising properties for application in organic electronics. Their optoelectronic properties and synthesis versatility make them suitable for use in devices like organic field-effect transistors (OFETs) and other optoelectronic materials (Martins et al., 2018). Moreover, certain fluorescent pyrrole derivatives have potential as molecular probes or biomarkers in diagnosing diseases like Alzheimer's and Parkinson's (Ferreira et al., 2020).

Catalysis and Green Chemistry

Innovations in the synthesis of pyrrole derivatives using iron and palladium catalysis highlight the trend towards more environmentally friendly and cost-effective methods in organic chemistry. These methods offer efficient synthesis with a broad spectrum of applications, including the detection of explosives and in the development of new pharmaceuticals(Wang et al., 2021); (Chen et al., 2011).

Corrosion Inhibition

Pyrrole derivatives like 1H-pyrrole-2,5-dione have shown effectiveness as corrosion inhibitors for carbon steel, particularly in hydrochloric acid mediums. Their inhibitory action is notable for its dependence on concentration and the type of derivative used (Zarrouk et al., 2015).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Pyrrole and its derivatives continue to attract significant attention in the fields of medicinal and organic chemistry due to their diverse nature of activities . Future research directions include advancing green chemistry practices and exploring this skeleton to its maximum potential against several diseases or disorders .

Eigenschaften

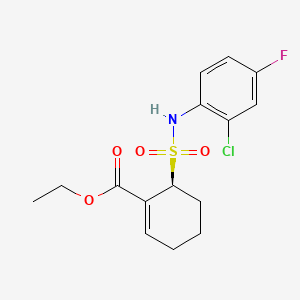

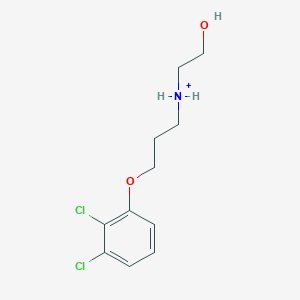

IUPAC Name |

2-[3-[(E)-3-[2-(4-methylbenzoyl)pyrrol-1-yl]prop-1-enyl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO4/c1-17-9-11-19(12-10-17)23(27)21-8-4-14-24(21)13-3-6-18-5-2-7-20(15-18)28-16-22(25)26/h2-12,14-15H,13,16H2,1H3,(H,25,26)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBLGGYQBCKUKJ-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CN2CC=CC3=CC(=CC=C3)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CN2C/C=C/C3=CC(=CC=C3)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrrole-derivative1 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1663753.png)

![2-[(2-bromophenyl)methoxy]benzoic Acid](/img/structure/B1663760.png)

![2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide](/img/structure/B1663765.png)